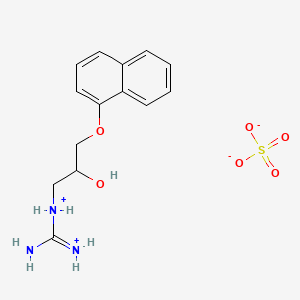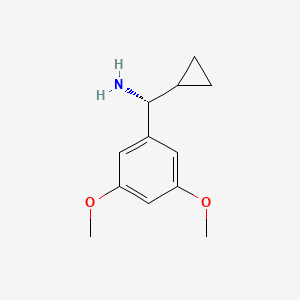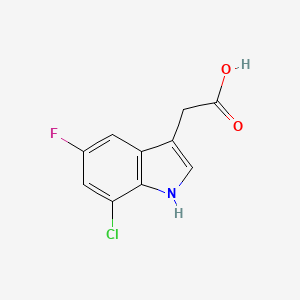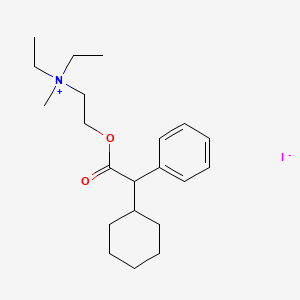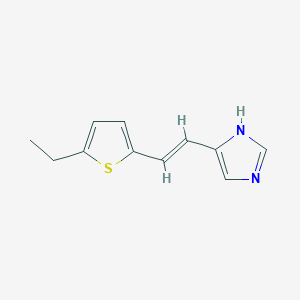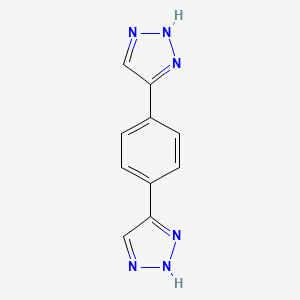
1,4-Di(1H-1,2,3-triazol-5-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(1H-1,2,3-triazol-5-yl)benzene is an organic compound with the molecular formula C10H8N6. It is a derivative of benzene, where two hydrogen atoms are replaced by 1H-1,2,3-triazol-5-yl groups at the 1 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Di(1H-1,2,3-triazol-5-yl)benzene can be synthesized through a series of chemical reactions. One common method involves the cycloaddition reaction between 1,4-diazidobenzene and terminal alkynes in the presence of a copper(I) catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for larger-scale synthesis. The use of copper(I) catalysts and appropriate reaction conditions ensures high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di(1H-1,2,3-triazol-5-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, and thiols.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1,4-Di(1H-1,2,3-triazol-5-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is explored for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and polymers .
Mecanismo De Acción
The mechanism of action of 1,4-Di(1H-1,2,3-triazol-5-yl)benzene involves its interaction with specific molecular targets and pathways. The triazole rings can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions are crucial for its applications in catalysis, materials science, and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(1H-1,2,3-triazol-5-yl)benzene: A similar compound with three triazole groups attached to a benzene ring.
3,5-Diphenyl-1H-1,2,4-triazole: A triazole derivative with phenyl groups at the 3 and 5 positions
Uniqueness
1,4-Di(1H-1,2,3-triazol-5-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in click chemistry reactions makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H8N6 |
|---|---|
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
4-[4-(2H-triazol-4-yl)phenyl]-2H-triazole |
InChI |
InChI=1S/C10H8N6/c1-2-8(10-6-12-16-14-10)4-3-7(1)9-5-11-15-13-9/h1-6H,(H,11,13,15)(H,12,14,16) |
Clave InChI |
DPRUGZYRIBOPAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNN=C2)C3=NNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


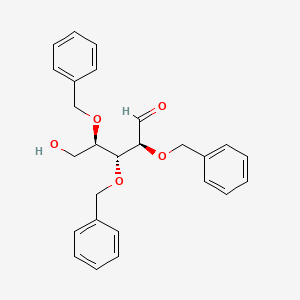


![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)

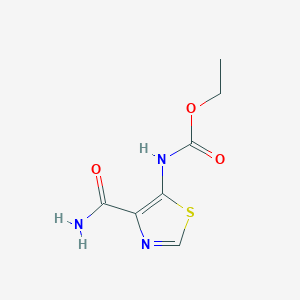
![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)
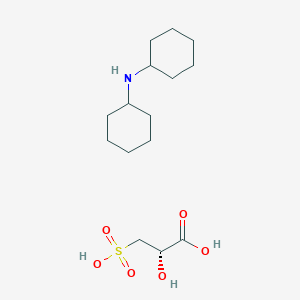
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
